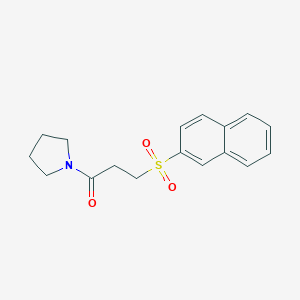
3-Naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one is a chemical compound with the molecular formula C17H19NO3S and a molecular weight of 317.4 g/mol . This compound is characterized by the presence of a naphthyl group, a pyrrolidinyl group, and a sulfone functional group. It is used in various scientific research applications due to its unique chemical properties.
Analyse Chemischer Reaktionen
3-Naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfone group to sulfides using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-Naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one is used in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one can be compared with other similar compounds, such as:
2-Naphthyl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide: This compound has a sulfide group instead of a sulfone group, resulting in different chemical reactivity and biological activity.
2-Naphthyl 3-oxo-3-(1-pyrrolidinyl)propyl sulfoxide: This compound has a sulfoxide group, which also affects its chemical and biological properties.
Naphthyl derivatives: Compounds with different substituents on the naphthyl ring can exhibit varying chemical and biological activities.
Eigenschaften
Molekularformel |
C17H19NO3S |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
3-naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C17H19NO3S/c19-17(18-10-3-4-11-18)9-12-22(20,21)16-8-7-14-5-1-2-6-15(14)13-16/h1-2,5-8,13H,3-4,9-12H2 |
InChI-Schlüssel |
KCTDUTDBUPPWPF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1CCN(C1)C(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285477.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B285478.png)
![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B285480.png)
![N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285481.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285483.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285486.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285487.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285489.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285490.png)
![2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285493.png)
![N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285494.png)
![N-(2-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285495.png)
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285497.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285498.png)
